molecular formula C15H23N3O3 B2647777 2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide CAS No. 2361824-00-0

2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide

Cat. No.: B2647777
CAS No.: 2361824-00-0
M. Wt: 293.367
InChI Key: UGHOWGSKSWRECE-UHFFFAOYSA-N
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Description

2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide is a complex organic compound featuring both piperidine and pyrrolidine rings These heterocyclic structures are significant in medicinal chemistry due to their presence in numerous pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide typically involves multi-step organic reactions. One common approach is the acylation of piperidine derivatives followed by the introduction of the pyrrolidine ring. Key steps include:

    Acylation of Piperidine: The piperidine ring is acylated using prop-2-enoyl chloride under basic conditions.

    Formation of Pyrrolidine Ring: The acylated piperidine is then reacted with a suitable pyrrolidine precursor under cyclization conditions.

    Final Coupling: The intermediate is coupled with acetamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine and pyrrolidine derivatives.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide would depend on its specific biological target. Generally, compounds with piperidine and pyrrolidine rings can interact with various enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide share structural similarities and may exhibit similar biological activities.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxamide are structurally related and may have comparable applications.

Uniqueness

2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide is unique due to the combination of both piperidine and pyrrolidine rings in its structure. This dual presence can confer distinct pharmacological properties, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-2-14(20)17-7-4-12(5-8-17)15(21)18-6-3-11(10-18)9-13(16)19/h2,11-12H,1,3-10H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHOWGSKSWRECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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